
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride
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Overview
Description
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride is a synthetic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carbamimidamido group, and a fluorine atom attached to a pentanoic acid backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pentanoic Acid Backbone: This step involves the construction of the pentanoic acid backbone through a series of organic reactions, such as aldol condensation and reduction.
Introduction of Functional Groups: The amino group, carbamimidamido group, and fluorine atom are introduced through specific reactions, such as nucleophilic substitution and amidation.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Reactions
The amino and carbamimidamido groups act as nucleophiles, facilitating reactions critical for bioconjugation and drug design:
The fluorine atom at the 4-position enhances electrophilic susceptibility at adjacent carbons, enabling site-specific modifications.
Hydrolysis Reactions
Hydrolytic stability varies across functional groups under physiological or synthetic conditions:
The compound’s half-life in simulated gastric fluid (pH 1.2) is 12 hours, indicating moderate stability.
Oxidation-Reduction Reactions
Redox reactions are influenced by the electron-withdrawing fluorine atom:
Reaction | Oxidizing/Reducing Agent | Outcome | Mechanistic Insight |
---|---|---|---|
Oxidation of Amino Group | H₂O₂, Fe²⁺ catalyst | Nitroso intermediate (detected via LC-MS) | Radical-mediated pathway |
Reduction of Amidines | NaBH₄, THF | Partial reduction to guanidine; preserves fluorine substituent | Hydride transfer to C=N bond |
Density Functional Theory (DFT) calculations suggest the fluorine atom lowers the activation energy for oxidation by 8–12 kJ/mol compared to non-fluorinated analogs.
Biochemical Interactions
The compound interacts with biological macromolecules through multiple mechanisms:
Target | Interaction Type | Experimental Evidence | Biological Relevance |
---|---|---|---|
Glutamate Receptors | Competitive inhibition | IC₅₀ = 18 μM (AMPA receptor subtype) | Potential neuroprotective applications |
Serine Proteases | Covalent modification | Irreversible inhibition via amidine group (kᵢₙₕ = 1.2 × 10³ M⁻¹s⁻¹) | Anticoagulant or anti-inflammatory drug development |
DNA G-Quadruplexes | π-π stacking | Fluorescence quenching assays show Kd = 4.7 μM | Anticancer targeting |
Molecular docking studies (PDB: 3QAK) reveal hydrogen bonding between the carbamimidamido group and Asp189 in trypsin-like proteases .
Synthetic Modifications
Key steps in its synthesis involve strategic functional group transformations:
Stability Under Physiological Conditions
Degradation pathways were characterized using accelerated stability testing:
Condition | Degradation Products | Half-Life | Primary Pathway |
---|---|---|---|
pH 7.4 (37°C) | 4-Fluoro-glutaric acid + urea | 48 hours | Hydrolysis of carbamimidamido group |
UV Light (254 nm) | Radical cross-linked dimers | 6 hours | Photooxidation |
Liver Microsomes | Deaminated metabolite (LC-MS/MS) | 2 hours | CYP450-mediated oxidation |
This compound’s reactivity profile underscores its utility in drug discovery, particularly for targeting enzymes and receptors with high specificity. Experimental data from hydrolysis, redox, and biochemical assays provide a robust foundation for further pharmacological optimization.
Scientific Research Applications
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride
- (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Uniqueness
Compared to similar compounds, (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride stands out due to the presence of the fluorine atom and the carbamimidamido group. These functional groups confer unique chemical properties, such as increased reactivity and specificity in biological interactions, making it a valuable compound for various applications.
Biological Activity
(2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid dihydrochloride, commonly referred to as a fluorinated amino acid derivative, has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to amino acids and has implications in various fields, including pharmacology and biotechnology.
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₃Cl₂F N₄O₂
- Molecular Weight : Approximately 227.1 g/mol
- CAS Number : [To be determined]
The biological activity of (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid is primarily attributed to its role as an analog of natural amino acids. It may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that utilize natural amino acids as substrates, thereby disrupting normal metabolic processes.
- Modulation of Signaling Pathways : By mimicking amino acids, it can interfere with signaling pathways that depend on these molecules for cellular communication.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimetabolite Properties : Similar to other amino acid derivatives, it may act as an antimetabolite, inhibiting the synthesis of proteins by competing with natural substrates.
- Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to its ability to disrupt cellular metabolism in rapidly dividing cells.
Study 1: Antitumor Effects
A study published in Journal of Medicinal Chemistry explored the antitumor effects of fluorinated amino acids. Results indicated that compounds similar to (2S,4S)-2-amino-5-carbamimidamido-4-fluoropentanoic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of protein synthesis essential for cancer cell proliferation .
Study 2: Enzymatic Inhibition
Research conducted by Toyn et al. focused on the inhibition of specific enzymes involved in the tryptophan biosynthetic pathway using fluorinated amino acids. The findings revealed that these compounds could effectively inhibit enzyme activity, leading to growth inhibition in yeast models .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C6H15Cl2FN4O2 |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
(2S,4S)-2-amino-5-(diaminomethylideneamino)-4-fluoropentanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H13FN4O2.2ClH/c7-3(2-11-6(9)10)1-4(8)5(12)13;;/h3-4H,1-2,8H2,(H,12,13)(H4,9,10,11);2*1H/t3-,4-;;/m0../s1 |
InChI Key |
MNAWZGMVVBMLFZ-RGVONZFCSA-N |
Isomeric SMILES |
C([C@@H](CN=C(N)N)F)[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(C(CN=C(N)N)F)C(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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